4-(6-Vinylpyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Vinylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a vinyl-substituted pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine typically involves the reaction of 6-vinylpyridazine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the vinyl group of the pyridazine is activated and subsequently reacts with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Vinylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(6-Vinylpyridazin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of bioactive molecules for drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-Vinylpyridazin-3-yl)morpholine is largely dependent on its interaction with biological targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
- 4-(6-Vinylpyridazin-3-yl)piperidine
- 4-(6-Vinylpyridazin-3-yl)pyrrolidine
- 4-(6-Vinylpyridazin-3-yl)thiomorpholine
Comparison: 4-(6-Vinylpyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the oxygen atom in the morpholine ring, which can participate in hydrogen bonding and other interactions.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(6-ethenylpyridazin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O/c1-2-9-3-4-10(12-11-9)13-5-7-14-8-6-13/h2-4H,1,5-8H2 |
InChI Key |
WPNBFUMMHPQZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.